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Ribose-5-phosphate

Cat. No.: B3425556
CAS No.: 4300-28-1
M. Wt: 230.11 g/mol
InChI Key: PPQRONHOSHZGFQ-LMVFSUKVSA-N
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Description

Significance as a Central Metabolite in Prokaryotic and Eukaryotic Systems

Ribose-5-phosphate (B1218738) is a crucial intermediate that links carbohydrate metabolism with the synthesis of genetic material and certain amino acids. fiveable.me It is generated from glucose-6-phosphate via the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route that runs parallel to glycolysis. wikipedia.org The significance of R5P is underscored by its universal requirement in both prokaryotic and eukaryotic cells for fundamental life processes. proteopedia.org

In all organisms, R5P serves as the essential precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. khanacademy.org It is the scaffold upon which the purine (B94841) and pyrimidine (B1678525) bases are assembled to form ribonucleotides. wikipedia.org These ribonucleotides can then be used directly for RNA synthesis or converted to deoxyribonucleotides for DNA replication. libretexts.org

Furthermore, R5P is a precursor for the biosynthesis of the amino acid histidine in bacteria, fungi, and plants. pearson.com The metabolic fate of R5P is tightly regulated and depends on the specific needs of the cell, highlighting its central role in maintaining cellular homeostasis. fiveable.me

Interconnections within the Metabolic Network

This compound is not an isolated metabolite but is intricately woven into the fabric of cellular metabolism through its connections with several key pathways. fiveable.me The primary hub for R5P metabolism is the pentose phosphate pathway (PPP), which has both an oxidative and a non-oxidative phase. wikipedia.org

The oxidative phase of the PPP produces R5P from glucose-6-phosphate, along with the reducing equivalent NADPH. nih.gov NADPH is vital for reductive biosynthesis and for protecting the cell against oxidative stress. nih.gov The non-oxidative phase of the PPP, on the other hand, involves a series of reversible reactions that can either generate more R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) or convert excess R5P back into these intermediates. khanacademy.org This bidirectional link with glycolysis allows the cell to adjust the production of R5P and NADPH according to its metabolic demands. youtube.com

The conversion of R5P to phosphoribosyl pyrophosphate (PRPP) by the enzyme PRPP synthetase is a critical step that commits R5P to nucleotide biosynthesis. libretexts.orgresearchgate.net PRPP is the activated form of ribose used in both the de novo and salvage pathways for purine and pyrimidine synthesis. wikipedia.orgresearchgate.net This connection demonstrates the direct pipeline from carbohydrate metabolism to the synthesis of genetic material.

Recent research in Escherichia coli has also highlighted R5P as a key link between nucleotide and amino acid metabolism, particularly during the stringent response to amino acid starvation. nih.gov Under such stress conditions, the degradation of nucleotides can lead to an increase in R5P, which can then be channeled towards the synthesis of amino acids. nih.gov

The central role of this compound in cellular metabolism is summarized in the following table:

Metabolic PathwayRole of this compoundKey Interacting MoleculesOrganism Type
Pentose Phosphate Pathway (Oxidative) ProductGlucose-6-phosphate, NADP+Prokaryotes & Eukaryotes
Pentose Phosphate Pathway (Non-Oxidative) IntermediateFructose-6-phosphate (B1210287), Glyceraldehyde-3-phosphate, Xylulose-5-phosphateProkaryotes & Eukaryotes
Nucleotide Biosynthesis (Purine & Pyrimidine) Precursor (via PRPP)ATP, PRPP, Purine and Pyrimidine basesProkaryotes & Eukaryotes
Histidine Biosynthesis PrecursorATP, PRPPBacteria, Fungi, Plants
Glycolysis Interconvertible with intermediatesFructose-6-phosphate, Glyceraldehyde-3-phosphateProkaryotes & Eukaryotes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O8P B3425556 Ribose-5-phosphate CAS No. 4300-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQRONHOSHZGFQ-LMVFSUKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897600
Record name Ribose 5-phosphate
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Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4300-28-1, 3615-55-2, 4151-19-3
Record name Ribose 5-phosphate
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Record name RIBOSE 5-PHOSPHATE
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Biosynthesis and Interconversion of Ribose 5 Phosphate

The Oxidative Pentose (B10789219) Phosphate (B84403) Pathway (PPP) as the Primary Source

The oxidative phase of the pentose phosphate pathway represents the main anabolic route for the de novo synthesis of Ribose-5-phosphate (B1218738). wikipedia.org This metabolic sequence, occurring in the cytosol, not only generates pentose sugars but is also a major source of the reducing equivalent NADPH, which is vital for various biosynthetic reactions and for maintaining cellular redox balance. libretexts.orgcreative-proteomics.com The pathway begins with the glycolytic intermediate, glucose-6-phosphate, and proceeds through a series of irreversible enzymatic steps. mdpi.com

Glucose-6-Phosphate Dehydrogenase (G6PD) Catalysis and NADPH Generation

The committed and rate-limiting step of the oxidative PPP is catalyzed by the enzyme Glucose-6-phosphate dehydrogenase (G6PD). diff.orgfrontiersin.org G6PD facilitates the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. diff.org This reaction is coupled with the reduction of one molecule of NADP+ to NADPH. wikipedia.org The activity of G6PD is largely regulated by the cellular ratio of NADP+ to NADPH; an increased demand for NADPH for biosynthetic processes leads to a higher NADP+ concentration, which in turn stimulates G6PD activity. diff.org This initial step is a critical control point that directs the flux of glucose-6-phosphate into the PPP. frontiersin.org

6-Phosphogluconolactonase Activity

The 6-phosphoglucono-δ-lactone formed in the first step is a chemically unstable ester. The enzyme 6-phosphogluconolactonase (6PGL) catalyzes the hydrolysis of this lactone to form 6-phosphogluconate. libretexts.orgfrontiersin.org While this hydrolysis can occur spontaneously, the enzymatic catalysis by 6PGL ensures the efficient progression of the pathway. nih.gov The activity of 6PGL is crucial for preventing the accumulation of 6-phosphogluconolactone and ensuring a continuous flux through the oxidative PPP. bohrium.comresearchgate.net

6-Phosphogluconate Dehydrogenase and Ribulose-5-Phosphate Formation

EnzymeSubstrateProduct(s)Coenzyme
Glucose-6-Phosphate Dehydrogenase (G6PD)Glucose-6-Phosphate6-Phosphoglucono-δ-lactoneNADP+ → NADPH
6-Phosphogluconolactonase (6PGL)6-Phosphoglucono-δ-lactone6-Phosphogluconate-
6-Phosphogluconate Dehydrogenase (6PGD)6-PhosphogluconateRibulose-5-Phosphate, CO2NADP+ → NADPH

Interconversion from Ribulose-5-Phosphate

Ribulose-5-phosphate, the end product of the oxidative PPP, stands at a metabolic branch point. It can be converted into its aldose isomer, this compound, which is essential for nucleotide biosynthesis. wikipedia.org This reversible isomerization is a key step in the non-oxidative phase of the PPP. wikipedia.org

This compound Isomerase (RPI) Activity

The enzyme that catalyzes the interconversion between Ribulose-5-phosphate (a ketose) and this compound (an aldose) is this compound Isomerase (RPI). wikipedia.orgdiva-portal.org This reaction is crucial for providing a direct supply of this compound for the synthesis of nucleotides, coenzymes like NAD+ and FAD, and the amino acids histidine and tryptophan. diva-portal.orgnih.gov The reaction proceeds through an enediolate intermediate. nih.gov

Two distinct and evolutionarily unrelated classes of this compound Isomerase exist: RPIA and RPIB. diva-portal.orgnih.gov Although they catalyze the same reaction, they possess no significant sequence or structural homology, representing a case of convergent evolution. diva-portal.org

RPIA is the more common of the two isoforms and is found in all kingdoms of life, including humans. diva-portal.orgnih.gov It is a highly conserved enzyme, highlighting its essential role in central metabolism. nih.gov Structurally, RPIA typically forms a homodimer or homotetramer. wikipedia.orgproteopedia.org The active site of RPIA contains a lysine (B10760008) residue that is crucial for catalysis, facilitating the proton transfer necessary for the isomerization reaction. nih.gov

RPIB is predominantly found in bacteria and some lower eukaryotes, but not in humans. diva-portal.orgproteopedia.org This makes it a potential target for the development of novel antimicrobial agents. nih.gov RPIB also functions as a dimer, but its structure is distinct from RPIA. wikipedia.org The catalytic mechanism of RPIB involves a cysteine residue in the active site, which acts as the catalytic base for the isomerization. nih.govebi.ac.uk Some bacterial RPIB enzymes have also been shown to have activity towards other sugar phosphates, such as allose-6-phosphate. diva-portal.org

IsoformDistributionKey Catalytic ResidueQuaternary Structure
RPIA Ubiquitous (bacteria, archaea, eukaryotes)LysineDimer/Tetramer
RPIB Primarily bacteria, some lower eukaryotesCysteineDimer

Ribulose-5-Phosphate 3-Epimerase (RPE) in Xylulose-5-Phosphate Formation

Ribulose-5-phosphate 3-epimerase (RPE), also known as pentose-5-phosphate 3-epimerase, is an essential enzyme in the pentose phosphate pathway and the Calvin cycle nih.govresearchgate.net. It catalyzes the reversible epimerization of D-ribulose-5-phosphate (Ru5P) to D-xylulose-5-phosphate (Xu5P) researchgate.netoup.comnih.gov. This reaction is crucial for providing Xu5P, a substrate for the enzyme transketolase, thereby linking the PPP with the glycolytic pathway oup.com.

The catalytic mechanism of RPE involves an acid-base chemistry that proceeds through a cis-enediolate intermediate researchgate.netoup.com. The reaction is initiated by the abstraction of a proton from the C3 carbon of Ru5P by a deprotonated active site residue, typically an aspartate (e.g., Asp37 in human RPE) researchgate.netoup.com. This leads to the formation of the planar cis-enediolate intermediate, which is stabilized within the active site. The stabilization is often facilitated by a divalent metal ion, such as Fe²⁺ or Zn²⁺, which is coordinated by active site residues and the substrate researchgate.netnih.govresearchgate.net.

Following the formation of the intermediate, a proton is donated back to the C3 carbon, but from the opposite face, by a second, protonated active site residue (another aspartate, e.g., Asp175) oup.com. This results in the inversion of the stereochemistry at the C3 position, forming Xu5P nih.govresearchgate.net. The active site is maintained in a hydrophobic, proton-free environment, often by conserved methionine residues, which is thought to prevent isomerization and ensure that only epimerization occurs nih.govresearchgate.net. The enzyme itself typically folds into a (β/α)₈ triosephosphate isomerase (TIM) barrel structure researchgate.netresearchgate.netnih.gov.

Enzyme Reaction Mechanism Key Features
Ribulose-5-Phosphate 3-Epimerase (RPE)D-ribulose-5-phosphate ⇌ D-xylulose-5-phosphateAcid-base catalysis via a cis-enediolate intermediateRequires a divalent metal ion (e.g., Fe²⁺) for intermediate stabilization. Involves two key aspartate residues. Conserved methionines maintain a hydrophobic active site.

Contributions of the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative branch of the pentose phosphate pathway is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. This pathway does not produce NADPH but plays a critical role in generating R5P for biosynthesis and in metabolizing excess pentose phosphates by converting them into fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P), which can then enter glycolysis wikipedia.org. The key enzymes in this pathway are transketolase and transaldolase.

Transketolase (TKL) Reactions

Transketolase (TKL) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit (glycolaldehyde) from a ketose donor to an aldose acceptor researchgate.netwikipedia.org. This enzyme is responsible for two distinct reactions within the non-oxidative PPP, providing a crucial link between the PPP and glycolysis nih.govwikipedia.orgnih.gov.

The catalytic cycle begins with the deprotonation of the TPP cofactor at its thiazolium ring, forming a reactive carbanion nih.gov. This carbanion nucleophilically attacks the carbonyl carbon (C2) of a ketose donor substrate, typically xylulose-5-phosphate (Xu5P) researchgate.netrsc.org. This is followed by the cleavage of the C2-C3 bond of the ketose, releasing an aldose product (glyceraldehyde-3-phosphate) and leaving a two-carbon α,β-dihydroxyethyl group covalently attached to the TPP nih.gov. This activated glycolaldehyde (B1209225) intermediate is then transferred to an aldose acceptor substrate that enters the active site nih.gov.

The two primary reactions catalyzed by TKL are:

Xylulose-5-phosphate + this compound ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate: In this reaction, TKL transfers a two-carbon unit from Xu5P to R5P, forming a seven-carbon sugar (S7P) and a three-carbon sugar (G3P) nih.govwikipedia.org.

Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate: Here, TKL transfers a two-carbon unit from another molecule of Xu5P to erythrose-4-phosphate (E4P), yielding the six-carbon F6P and another molecule of G3P nih.gov.

Reaction Donor Substrate (Ketose) Acceptor Substrate (Aldose) Products
TKL Reaction 1Xylulose-5-phosphateThis compoundSedoheptulose-7-phosphate, Glyceraldehyde-3-phosphate
TKL Reaction 2Xylulose-5-phosphateErythrose-4-phosphateFructose-6-phosphate, Glyceraldehyde-3-phosphate

Transaldolase (TAL) Reactions

Transaldolase (TAL) is the second key enzyme of the non-oxidative PPP. It catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor researchgate.nettandfonline.comresearchgate.net. Unlike transketolase, transaldolase does not require TPP or another cofactor researchgate.netsemanticscholar.org. Instead, its mechanism involves the formation of a Schiff base intermediate oup.comnih.gov.

The reaction is initiated when the ε-amino group of a conserved lysine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ketose donor, sedoheptulose-7-phosphate (S7P) nih.gov. This forms a protonated Schiff base intermediate. The reaction proceeds with an aldol (B89426) cleavage, breaking the bond between C3 and C4 of the S7P nih.gov. This releases the aldose product, erythrose-4-phosphate (E4P), while the three-carbon dihydroxyacetone unit remains covalently bound to the enzyme's lysine residue nih.gov.

Subsequently, an aldose acceptor, glyceraldehyde-3-phosphate (G3P), enters the active site. The enzyme then catalyzes a condensation reaction between the G3P and the enzyme-bound dihydroxyacetone intermediate researchgate.netnih.gov. Finally, hydrolysis of the Schiff base releases the final product, the ketose fructose-6-phosphate (F6P), and regenerates the free enzyme nih.gov. This reaction effectively links the metabolism of seven- and three-carbon sugars to that of four- and six-carbon sugars.

Enzyme Reaction Mechanism Transferred Unit
Transaldolase (TAL)Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphateSchiff base formation with an active site lysineThree-carbon dihydroxyacetone

Alternative Pathways for this compound Generation

While the pentose phosphate pathway is the primary route for R5P synthesis in most organisms, some prokaryotes, particularly archaea, lack a complete classical PPP. These organisms have evolved alternative pathways to generate this essential precursor for nucleotide biosynthesis.

Ribulose Monophosphate (RuMP) Pathway in Specific Organisms (e.g., Archaea)

In several archaeal species, such as the hyperthermophile Thermococcus kodakaraensis, which lack a canonical pentose phosphate pathway, the ribulose monophosphate (RuMP) pathway functions in the reverse direction to synthesize ribulose-5-phosphate (Ru5P) nih.govresearchgate.netnih.gov. The canonical RuMP pathway is typically associated with the fixation and detoxification of formaldehyde (B43269) in methylotrophic bacteria tandfonline.comnih.gov.

In this alternative biosynthetic route, two key enzymes of the RuMP pathway, 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI), catalyze the reverse reactions nih.govtandfonline.com. The pathway starts with the glycolytic intermediate fructose-6-phosphate (F6P).

6-phospho-3-hexuloisomerase (PHI) first isomerizes F6P to form D-arabino-3-hexulose-6-phosphate (Hu6P) nih.govresearchgate.net.

3-hexulose-6-phosphate synthase (HPS) then catalyzes a reverse aldol condensation, cleaving Hu6P to yield ribulose-5-phosphate (Ru5P) and formaldehyde nih.govnih.gov.

Genetic studies in T. kodakaraensis have confirmed that these two enzymes are essential for the biosynthesis of Ru5P, as deleting the gene encoding for a fused HPS-PHI protein resulted in an inability to grow without an external supply of nucleosides nih.govnih.gov. This demonstrates that the reverse RuMP pathway is the sole and essential route for producing the pentose phosphate precursor for nucleotide synthesis in this archaeon nih.gov. In some archaea, the genes for HPS and PHI are fused into a single open reading frame, creating a bifunctional enzyme that efficiently carries out the sequential reactions nih.govgenome.jp.

Pathway Organism Type Function Key Enzymes Overall Reaction
Reverse Ribulose Monophosphate (RuMP) PathwayArchaea (e.g., Thermococcus kodakaraensis)This compound biosynthesis6-phospho-3-hexuloisomerase (PHI), 3-hexulose-6-phosphate synthase (HPS)Fructose-6-phosphate → Ribulose-5-phosphate + Formaldehyde

Ribokinase-Mediated Phosphorylation of Ribose

The phosphorylation of ribose to yield this compound (R5P) is a critical step for its entry into cellular metabolism. This reaction is catalyzed by the enzyme ribokinase (RK), which belongs to the phosphofructokinase B (PfkB) family of sugar kinases. wikipedia.org The primary function of this phosphorylation is to trap ribose intracellularly and activate it for subsequent metabolic pathways. ebi.ac.uk

The reaction catalyzed by ribokinase is as follows:

ATP + D-ribose → ADP + D-ribose 5-phosphate wikipedia.org

This enzymatic reaction is an ATP-dependent phosphorylation, specifically a phosphotransferase reaction. wikipedia.orgmdpi.com Ribokinase transfers a phosphoryl group from ATP to the 5'-hydroxyl group of D-ribose. nih.govresearchgate.net The resulting D-ribose 5-phosphate can then be utilized in the pentose phosphate pathway, for the synthesis of nucleotides, and in the biosynthesis of amino acids such as histidine and tryptophan. reactome.orgebi.ac.uk

The catalytic activity of ribokinase is dependent on the presence of both divalent and monovalent cations. nih.gov Magnesium ions (Mg2+) are thought to be the physiological divalent cations that aid in catalysis by forming a chelate with ATP, which is the form that binds to the enzyme. ebi.ac.uknih.gov Monovalent cations, such as potassium (K+), can activate the enzyme through induced conformational changes. nih.gov

Summary of Ribokinase-Mediated Phosphorylation
ComponentRole
EnzymeRibokinase (EC 2.7.1.15)
SubstratesATP, D-ribose
ProductsADP, D-ribose 5-phosphate
Cofactors/ActivatorsMg2+, K+, Inorganic phosphate

Overlap with Entner-Doudoroff Pathway and Calvin Cycle

This compound is a central intermediate in the pentose phosphate pathway (PPP), which shares enzymes and intermediates with other significant metabolic routes, notably the Calvin cycle and, to a lesser extent, has connections with the Entner-Doudoroff (ED) pathway.

The non-oxidative phase of the pentose phosphate pathway is where the primary overlap with the Calvin cycle occurs. Both pathways utilize the enzymes transketolase and transaldolase to interconvert various sugar phosphates. nih.govmit.edu Transketolase, for instance, catalyzes the transfer of a two-carbon unit from a ketose to an aldose. In the PPP, it can transfer a two-carbon fragment from xylulose-5-phosphate to this compound, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. wikipedia.org In the Calvin cycle, transketolase catalyzes the reverse reaction. wikipedia.org These shared reactions create a metabolic bridge, allowing for the flexible distribution of carbon skeletons between pathways depending on the cell's needs. nih.gov

The Entner-Doudoroff pathway is an alternative to glycolysis for the catabolism of glucose to pyruvate (B1213749), found primarily in gram-negative bacteria and some other microorganisms. wikipedia.orglibretexts.org While distinct from the pentose phosphate pathway, the ED pathway produces 6-phosphogluconate, a key intermediate in the oxidative phase of the PPP. This connection allows organisms utilizing the ED pathway to channel intermediates into the PPP for the production of NADPH and precursors for nucleotide synthesis, including this compound.

Shared Features of Pentose Phosphate Pathway, Calvin Cycle, and Entner-Doudoroff Pathway
PathwayShared Enzyme(s) with PPPShared Intermediate(s) with PPPKey Overlapping Function
Calvin CycleTransketolase, Transaldolase, this compound isomeraseThis compound, Xylulose-5-phosphate, Sedoheptulose-7-phosphate, Erythrose-4-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphateInterconversion of sugar phosphates for carbon fixation and biosynthesis
Entner-Doudoroff Pathway-6-phosphogluconateLinks glucose catabolism to the oxidative phase of the PPP

Degradation and Recycling of this compound

This compound is not typically "degraded" in the conventional sense for energy production in the same way as glucose in glycolysis. Instead, it is a crucial hub for recycling and interconversion. The fate of R5P is highly dependent on the metabolic state of the cell. wikipedia.org

A primary role of this compound is to serve as the precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). wikipedia.orgwikipedia.org PRPP is a critical activated form of ribose used in the de novo and salvage pathways of nucleotide biosynthesis. wikipedia.orglibretexts.orgnih.gov The enzyme ribose-phosphate diphosphokinase catalyzes the conversion of R5P to PRPP. wikipedia.orgwikipedia.org

When the cell's demand for NADPH is higher than its need for nucleotides, this compound can be recycled back into glycolytic intermediates. Through the action of transketolase and transaldolase in the non-oxidative pentose phosphate pathway, R5P, along with xylulose-5-phosphate, can be converted into fructose-6-phosphate and glyceraldehyde-3-phosphate. wikipedia.org These intermediates can then re-enter the glycolytic pathway.

Furthermore, the catabolism of nucleosides can be a source for the generation of ribose phosphates. The phosphorolysis of nucleosides yields ribose-1-phosphate (B8699412), which can be interconverted to this compound by the enzyme phosphopentomutase. nih.gov This allows the pentose moiety of nucleosides to be salvaged and re-utilized for nucleotide synthesis or channeled into central carbon metabolism. nih.gov In some organisms, the degradation of purine (B94841) and pyrimidine (B1678525) nucleosides significantly contributes to the cellular pool of R5P. asm.org

Metabolic Fates of this compound
Metabolic PathwayKey Enzyme(s)Primary Product(s)Metabolic Purpose
Nucleotide BiosynthesisRibose-phosphate diphosphokinasePhosphoribosyl pyrophosphate (PRPP)Synthesis of purines and pyrimidines
Non-oxidative Pentose Phosphate Pathway (Recycling)Transketolase, TransaldolaseFructose-6-phosphate, Glyceraldehyde-3-phosphateConversion to glycolytic intermediates
InterconversionThis compound isomeraseRibulose-5-phosphateReversible link to the oxidative PPP and other pentose phosphates

Metabolic Fates and Downstream Utilization of Ribose 5 Phosphate

Phosphoribosyl Pyrophosphate (PRPP) Synthesisnih.govyoutube.comencyclopedia.pub

The primary metabolic fate of ribose-5-phosphate (B1218738) is its conversion into 5-phospho-alpha-D-ribose 1-diphosphate, more commonly known as phosphoribosyl pyrophosphate (PRPP). encyclopedia.pubuniprot.org This reaction is a crucial activation step, rendering the C-1 of the ribose sugar susceptible to nucleophilic attack in subsequent biosynthetic pathways. nih.gov PRPP is an essential substrate for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the cofactors NAD and NADP, and the amino acids histidine and tryptophan. nih.govwikipedia.org The synthesis of PRPP is an irreversible reaction that links carbon and nitrogen metabolism with the pentose (B10789219) phosphate (B84403) pathway. encyclopedia.pubwikipedia.org

ReactantEnzymeProduct
This compound + ATPRibose-phosphate diphosphokinase (PRPS1)Phosphoribosyl Pyrophosphate (PRPP) + AMP

The synthesis of PRPP from this compound and ATP is catalyzed by the enzyme ribose-phosphate diphosphokinase, also known as PRPP synthetase (encoded by the PRPS1 gene). nih.govwikipedia.org This enzyme facilitates the transfer of a diphosphoryl (pyrophosphate) group from ATP to the C-1 hydroxyl group of this compound. nih.govelifesciences.org

PRPS1 activity is subject to complex allosteric regulation, ensuring that the production of PRPP is tightly controlled to meet the cell's metabolic demands. youtube.com The enzyme requires magnesium ions (Mg2+) for its catalytic activity, which coordinates with ATP. uniprot.orgwikipedia.org It is activated by inorganic phosphate. uniprot.orguniprot.org Conversely, the activity of PRPS1 is inhibited by its end-products, particularly purine and pyrimidine ribonucleotides such as adenosine (B11128) diphosphate (ADP) and guanosine diphosphate (GDP), which act as allosteric feedback inhibitors. encyclopedia.pubuniprot.org Dysregulation of PRPS1 activity, either through superactivity or deficiency, is linked to several human diseases, highlighting its critical role in cellular metabolism. wikipedia.orgelifesciences.org

Purine Nucleotide Biosynthesisnih.govyoutube.comencyclopedia.pub

PRPP is the foundational molecule for the biosynthesis of purine nucleotides, serving as the scaffold upon which the purine ring is constructed. wikipedia.orglibretexts.org It provides the essential phosphoribosyl unit for both the de novo synthesis and salvage pathways of purines. wikipedia.orgyoutube.com

The de novo pathway builds purine nucleotides from simple precursors like amino acids (glycine, glutamine, aspartate), CO2, and formate. youtube.com The pathway begins with the commitment of PRPP to purine synthesis. youtube.com The first step involves the displacement of the pyrophosphate group of PRPP by the amide group of glutamine, a reaction catalyzed by glutamine-PRPP amidotransferase. libretexts.orgquora.com This reaction forms 5-phosphoribosyl-1-amine, the first dedicated intermediate in the purine synthesis pathway. wikipedia.orgyoutube.com The subsequent nine steps of the pathway involve the stepwise assembly of the purine ring on the this compound moiety, culminating in the formation of inosine monophosphate (IMP). libretexts.orgyoutube.comnih.gov IMP is the parent purine nucleotide from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are subsequently synthesized. libretexts.orgyoutube.com The availability of PRPP is a rate-limiting factor for this entire pathway. mdpi.com

Purine salvage pathways are a crucial and energy-efficient alternative to de novo synthesis, recycling purine bases that result from the degradation of nucleic acids. quora.com These pathways consume PRPP to convert free purine bases back into their corresponding nucleotides. wikipedia.org Specific enzymes called phosphoribosyltransferases catalyze these reactions. wikipedia.org For instance, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) uses PRPP to convert hypoxanthine and guanine into IMP and GMP, respectively. youtube.com Similarly, adenine (B156593) phosphoribosyltransferase (APRT) converts adenine to AMP. mdpi.com The salvage pathways are vital in certain tissues that have a limited capacity for de novo synthesis and play a significant role in regulating the intracellular pool of purine nucleotides. quora.com

Pyrimidine Nucleotide Biosynthesisnih.govencyclopedia.pub

In contrast to purine synthesis, the pyrimidine ring is synthesized as a free base before it is attached to the this compound moiety. vt.edudavuniversity.org The precursor of the pyrimidine ring is orotate. wikipedia.org PRPP enters the pyrimidine biosynthetic pathway in the fifth step, where it donates its ribosyl-5-phosphate group to orotate. wikipedia.orgdavuniversity.org This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase, which covalently links the orotate base to the ribose unit of PRPP to form orotidine monophosphate (OMP). wikipedia.orgdavuniversity.org OMP is then decarboxylated to form uridine monophosphate (UMP), a key precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP) (after conversion to its deoxy form). davuniversity.org

PathwayRole of PRPPKey Enzyme(s)Initial Product(s)
De Novo Purine Synthesis Provides the ribose-phosphate scaffoldGlutamine-PRPP amidotransferase5-Phosphoribosyl-1-amine
Purine Salvage Donates the ribose-phosphate group to a free baseHypoxanthine-guanine phosphoribosyltransferase (HGPRT), Adenine phosphoribosyltransferase (APRT)IMP, GMP, AMP
Pyrimidine Synthesis Donates the ribose-phosphate group to the completed orotate ringOrotate phosphoribosyltransferaseOrotidine monophosphate (OMP)
Histidine Biosynthesis Condenses with ATP in the first committed stepATP-phosphoribosyl transferaseN'-5'-phosphoribosyl-ATP (PRATP)

Histidine Biosynthesisnih.gov

The metabolic role of PRPP extends beyond nucleotide synthesis to include the biosynthesis of the essential amino acid histidine. wikipedia.orgnih.gov The histidine biosynthetic pathway is intricately linked to purine metabolism through their shared requirement for PRPP. nih.gov The first committed step in histidine biosynthesis is the condensation of ATP and PRPP, a reaction catalyzed by the enzyme ATP-phosphoribosyl transferase. nih.gov This reaction forms N'-5'-phosphoribosyl-ATP (PRATP). nih.gov In a later step of the pathway, an intermediate, 5'-phosphoribosyl-4-carboximide-5-aminoimidazole (AICAR), is released and funneled into the de novo purine biosynthetic pathway, further underscoring the close metabolic relationship between these two anabolic routes. nih.gov

Coenzyme Biosynthesis

This compound (R5P) is a critical precursor for the synthesis of essential coenzymes that play indispensable roles in a myriad of metabolic reactions. Its carbon skeleton is incorporated into the structure of key electron carriers, namely Nicotinamide Adenine Dinucleotide (NAD+) and Flavin Adenine Dinucleotide (FAD).

Nicotinamide Adenine Dinucleotide (NAD+)

The biosynthesis of NAD+ utilizes R5P as a foundational molecule. R5P is first converted to phosphoribosyl pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase, a reaction that requires ATP. wikipedia.orgnih.gov PRPP is a crucial activated form of ribose and is a common precursor for the synthesis of purine and pyrimidine nucleotides, as well as the amino acids histidine and tryptophan. nih.gov In the synthesis of NAD+, PRPP provides the ribose-phosphate moiety to which the nicotinamide base is attached. The availability of PRPP, and therefore R5P, can be a determining factor in the rate of de novo NAD+ synthesis. hmdb.ca Consequently, the metabolic flux through the pentose phosphate pathway, which generates R5P, is intricately linked to the cell's capacity to produce this vital coenzyme. nih.gov

Flavin Adenine Dinucleotide (FAD)

This compound is also a precursor for the biosynthesis of FAD, albeit through a more indirect route involving its isomer, ribulose-5-phosphate. Ribulose-5-phosphate, which is in equilibrium with R5P, is a direct precursor for the synthesis of riboflavin (vitamin B2). researchgate.netresearchgate.net The biosynthesis of riboflavin commences with one molecule of guanosine triphosphate (GTP) and two molecules of ribulose-5-phosphate. researchgate.net Following a series of enzymatic reactions, riboflavin is formed. It is then phosphorylated to flavin mononucleotide (FMN), which is subsequently adenylated to form FAD. nih.gov Therefore, the metabolic pool of R5P and its interconversion to ribulose-5-phosphate are essential for maintaining the cellular supply of FAD. researchgate.net

Interconnection with Glycolysis and Gluconeogenesis

This compound and the pentose phosphate pathway (PPP) are intricately connected with the central carbon metabolic pathways of glycolysis and gluconeogenesis. This interconnection allows for metabolic flexibility, enabling cells to adapt to varying metabolic demands for NADPH, R5P, and ATP. The non-oxidative branch of the PPP provides a direct link, allowing for the reversible interconversion of pentose phosphates and glycolytic intermediates. nih.gov

Metabolic Flux Diversion and Regeneration of Intermediates

The direction of metabolic flux between the pentose phosphate pathway and glycolysis is tightly regulated and depends on the cellular needs.

When the demand for R5P for nucleotide and nucleic acid synthesis is high, intermediates from glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can be diverted into the non-oxidative phase of the PPP to generate R5P. droracle.ai This process is catalyzed by the enzymes transketolase and transaldolase, which rearrange the carbon skeletons of the sugar phosphates. nih.govlibretexts.org This allows for the production of R5P independently of the oxidative phase of the PPP and its associated NADPH generation.

Conversely, when the primary cellular need is for NADPH or ATP, R5P can be converted back into glycolytic intermediates. nih.gov Through the action of transketolase and transaldolase, R5P and its isomer xylulose-5-phosphate can be transformed into fructose-6-phosphate and glyceraldehyde-3-phosphate. libretexts.org These intermediates can then enter the glycolytic pathway to generate ATP and pyruvate (B1213749), or they can be directed towards gluconeogenesis to synthesize glucose. This recycling of pentose phosphates into the glycolytic pathway is crucial for cells that have a high demand for NADPH for reductive biosynthesis or for protection against oxidative stress. nih.gov In such scenarios, the carbon skeletons of glucose are effectively shuttled through the oxidative PPP to maximize NADPH production, and the resulting pentose phosphates are then regenerated into glycolytic intermediates to continue the cycle or be used for energy production. oup.com

The regulation of this metabolic flux is complex, involving allosteric regulation of key enzymes and changes in the concentrations of metabolites such as NADPH. nih.govbiorxiv.org For instance, high levels of NADPH can inhibit glucose-6-phosphate dehydrogenase, the first and rate-limiting enzyme of the oxidative PPP, thereby redirecting glucose-6-phosphate towards glycolysis. biorxiv.org

Contribution to Ribitol Biosynthesis

This compound serves as a precursor for the biosynthesis of ribitol, a five-carbon sugar alcohol. Ribitol is a component of teichoic acids in the cell walls of some Gram-positive bacteria and is also involved in certain glycosylation pathways. nih.gov

D-Ribose-5-Phosphate Reductase Activity

The conversion of D-ribose-5-phosphate to ribitol-5-phosphate is catalyzed by the enzyme D-ribose-5-phosphate reductase, also known as ribitol-5-phosphate 2-dehydrogenase. wikipedia.orgqmul.ac.uk This enzyme utilizes NAD(P)H as a reducing agent to reduce the aldehyde group of D-ribose-5-phosphate to a hydroxyl group, forming D-ribitol-5-phosphate. ebi.ac.uk The systematic name for this enzyme is D-ribitol-5-phosphate:NAD(P)+ 2-oxidoreductase. wikipedia.org The resulting ribitol-5-phosphate can then be used in downstream biosynthetic pathways, such as the synthesis of CDP-ribitol, a precursor for teichoic acid assembly. qmul.ac.uk

EnzymeSubstrate(s)Product(s)Cofactor(s)
Ribose-phosphate diphosphokinaseThis compound, ATPPhosphoribosyl pyrophosphate (PRPP), AMPMg2+
TransketolaseXylulose-5-phosphate, this compoundGlyceraldehyde-3-phosphate, Sedoheptulose-7-phosphateThiamine (B1217682) pyrophosphate (TPP)
TransaldolaseSedoheptulose-7-phosphate, Glyceraldehyde-3-phosphateErythrose-4-phosphate, Fructose-6-phosphate
D-Ribose-5-phosphate reductaseD-Ribose-5-phosphate, NAD(P)HD-Ribitol-5-phosphate, NAD(P)+

Regulation of Ribose 5 Phosphate Metabolism

Dynamic Regulation of the Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP) is the primary route for the synthesis of ribose-5-phosphate (B1218738) and the reduced form of nicotinamide adenine (B156593) dinucleotide phosphate (NADPH). nih.govwikipedia.org The regulation of the PPP is highly dynamic, allowing cells to adjust the flow of glucose-6-phosphate (G6P) between glycolysis and the PPP based on their immediate needs. nih.govnih.gov This pathway is divided into an oxidative and a non-oxidative branch, each with distinct roles and regulatory controls. wikipedia.org The oxidative phase is primarily responsible for producing NADPH, while the non-oxidative phase allows for the interconversion of five-carbon sugars, including R5P, and their connection with the glycolytic pathway. microbenotes.comjackwestin.com

Cellular demand for NADPH for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for defense against oxidative stress is a major driver of flux through the oxidative PPP. wikipedia.orgresearchgate.net Conversely, when the demand for R5P for nucleotide and nucleic acid synthesis is high, the non-oxidative branch can operate independently of the oxidative branch to produce R5P from glycolytic intermediates. jackwestin.com This flexibility allows the cell to maintain a balance between the production of reducing equivalents and biosynthetic precursors. microbenotes.com

Transcriptional and Post-Transcriptional Control of Associated Enzymes

The expression of enzymes involved in the pentose phosphate pathway is subject to transcriptional and post-transcriptional regulation, providing a slower, more long-term mechanism for adapting to cellular conditions. nih.govnih.gov Several transcription factors have been identified that modulate the expression of key PPP enzymes. For instance, Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of the antioxidant response, can increase the expression of PPP enzymes to enhance NADPH production in response to oxidative stress. microbenotes.com Hypoxia-inducible factor 1 (HIF1) is another transcription factor that can activate the expression of glycolytic enzymes, which can indirectly influence the flux through the PPP. wikipedia.org

Hormonal signals also play a role in the transcriptional regulation of PPP enzymes. Insulin, for example, is known to stimulate the expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, thereby promoting the synthesis of NADPH required for fatty acid synthesis. microbenotes.com

Allosteric Regulation Mechanisms

Allosteric regulation provides a rapid, moment-to-moment control over the activity of enzymes in the pentose phosphate pathway. This type of regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's catalytic activity. youtube.com

The primary site of allosteric regulation in the PPP is the first committed step, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). wikipedia.org This enzyme is allosterically stimulated by its substrate, NADP+, and potently inhibited by its product, NADPH. wikipedia.org This ensures that the rate of the oxidative PPP is highly sensitive to the cellular redox state, as reflected by the NADPH/NADP+ ratio. wikipedia.org When NADPH is consumed in reductive biosynthesis or antioxidant defense, the resulting increase in NADP+ levels activates G6PD, leading to increased NADPH production. wikipedia.org

Recent structural studies have revealed that human G6PD has both a catalytic and a structural NADP+ binding site. The binding of NADP+ to the structural site induces a conformational change that allosterically regulates the binding of the substrate, glucose-6-phosphate, and catalysis. nih.gov Additionally, Acetyl CoA has been shown to inhibit G6PD activity, providing a link between fatty acid metabolism and the PPP. wikipedia.org

The enzymes of the non-oxidative branch, transketolase and transaldolase, are generally not considered to be major sites of allosteric regulation, with their activity being primarily driven by the availability of their substrates. nih.govebi.ac.uk

Feedback Inhibition Loops

Feedback inhibition is a crucial regulatory mechanism where the end product of a metabolic pathway inhibits an earlier step in that same pathway. In the context of this compound metabolism, the most significant example of feedback inhibition is the regulation of glucose-6-phosphate dehydrogenase (G6PD) by NADPH. microbenotes.comvt.edu As the primary product of the oxidative branch of the pentose phosphate pathway, high concentrations of NADPH signal that the cell's demand for reducing equivalents has been met. biorxiv.org This high level of NADPH then acts as a potent feedback inhibitor of G6PD, slowing down the entry of glucose-6-phosphate into the PPP. microbenotes.comvt.edu

This feedback loop is highly sensitive and allows for a rapid response to changes in the cell's metabolic state. biorxiv.org However, some recent studies suggest that under acute oxidative stress, the activation of PPP flux may not be solely regulated by NADPH-mediated feedback inhibition, indicating the presence of other, potentially anticipatory, regulatory mechanisms. biorxiv.orgbiorxiv.org

The table below summarizes the key enzymes in the pentose phosphate pathway that are subject to feedback inhibition.

EnzymeInhibitorEffect
Glucose-6-Phosphate Dehydrogenase (G6PD)NADPHDecreases enzyme activity, reducing flux through the oxidative PPP.
6-Phosphogluconate Dehydrogenase (6PGDH)NADPH, ATPDecreases enzyme activity, providing another point of control in the oxidative PPP. microbenotes.com

Influence of Cellular Energy and Redox Status (NADPH/NADP+ Ratio, ATP)

The cellular energy charge, reflected in the levels of adenosine (B11128) triphosphate (ATP), also influences the regulation of the PPP. ATP can act as an inhibitor of 6-phosphogluconate dehydrogenase, the second NADPH-producing enzyme in the oxidative PPP. microbenotes.com This provides a mechanism to downregulate NADPH production when the cell has a high energy status and does not require additional reducing power for biosynthesis.

The intricate interplay between the NADPH/NADP+ ratio and ATP levels ensures that the production of this compound and NADPH is tightly coupled to the cell's immediate metabolic requirements for biosynthesis, antioxidant defense, and energy. nih.govmicrobenotes.com

Inter-Pathway Metabolic Flux Control and Integration

The pentose phosphate pathway does not operate in isolation but is intricately integrated with other central metabolic pathways, most notably glycolysis and nucleotide biosynthesis. nih.govjackwestin.com The control of metabolic flux at the branch point between glycolysis and the PPP, which is glucose-6-phosphate, is critical for cellular homeostasis. nih.gov Under conditions of oxidative stress, for example, there is a rapid rerouting of glucose catabolism from glycolysis to the PPP to increase the production of NADPH for antioxidant defense. nih.govnih.gov This is achieved through the coordinated regulation of enzymes in both pathways. nih.gov

The non-oxidative branch of the PPP provides a direct link to glycolysis by allowing the interconversion of five-carbon sugars with the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov This reversible connection allows the cell to direct the flow of carbon skeletons based on its needs. For instance, if the cell requires more NADPH than this compound, the excess R5P can be converted back into glycolytic intermediates. nih.gov Conversely, if the demand for R5P for nucleotide synthesis is high, glycolytic intermediates can be funneled into the non-oxidative PPP to generate R5P. jackwestin.com

The integration of the PPP with nucleotide biosynthesis is fundamental, as R5P is the direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. vt.edu The availability of R5P can, therefore, be a rate-limiting factor for DNA and RNA synthesis, particularly in rapidly proliferating cells. nih.gov

Post-Translational Modifications (e.g., Arginine Methylation of RPIA)

Post-translational modifications (PTMs) of enzymes provide a rapid and reversible mechanism for regulating their activity and, consequently, the metabolic flux through a pathway. nih.gov In the context of this compound metabolism, a key example of such regulation is the arginine methylation of this compound isomerase A (RPIA). nih.gov

RPIA catalyzes the reversible isomerization of ribulose-5-phosphate to this compound in the non-oxidative branch of the PPP. nih.gov Research has shown that RPIA can be methylated at arginine 42 by the enzyme co-activator associated arginine methyltransferase 1 (CARM1). nih.gov This methylation event has been found to increase the catalytic activity of RPIA. nih.gov

Interestingly, this PTM is responsive to the availability of glucose. Under conditions of glucose deprivation, the interaction between CARM1 and RPIA is strengthened, leading to hypermethylation of RPIA at arginine 42. nih.gov This enhanced RPIA activity increases the flux through the oxidative PPP, which in turn boosts the production of NADPH for reactive oxygen species (ROS) clearance and provides more ribose for nucleic acid synthesis. nih.gov This mechanism has been shown to be particularly important for the survival of colorectal cancer cells under glucose starvation. nih.gov

The table below details the specifics of this post-translational modification.

EnzymeModificationModifying EnzymeAmino Acid ResidueFunctional Effect
This compound isomerase A (RPIA)Arginine MethylationCARM1Arginine 42 (R42)Increases catalytic activity

Ribose 5 Phosphate in Molecular Pathogenesis and Disease Mechanisms

Perturbations in Pentose (B10789219) Phosphate (B84403) Pathway Activity in Disease States

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. Its primary functions are to produce nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) and the precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738) (R5P). princeton.edunih.gov Given its central role in producing building blocks for DNA and RNA synthesis and in maintaining redox balance, it is not surprising that alterations in PPP activity are implicated in various disease states. princeton.edubohrium.com Dysregulation of this pathway can lead to either an overproduction or a deficiency of its key products, contributing to the pathogenesis of diseases ranging from cancer to rare inborn metabolic disorders. bohrium.com

Cancer cells exhibit altered metabolism to support their rapid proliferation and survival. karger.comresearchgate.net One of the key metabolic shifts observed in many types of cancer is the upregulation of the pentose phosphate pathway. karger.comresearchgate.netnih.gov This enhancement of the PPP provides cancer cells with a dual advantage: it supplies the necessary precursors for nucleotide synthesis to support rapid cell division and generates NADPH to counteract increased oxidative stress. karger.comnih.govmusechem.com

Rapidly proliferating cancer cells have a high demand for nucleotides to replicate their DNA and synthesize RNA. nih.govsigmaaldrich.cn The PPP is a primary source of this compound, the sugar backbone of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.orgnih.gov By shunting glucose-6-phosphate from glycolysis into the PPP, cancer cells can significantly increase the production of R5P. sigmaaldrich.cn This elevated R5P is then converted to phosphoribosyl pyrophosphate (PRPP), a key substrate for the de novo and salvage pathways of nucleotide synthesis. nih.govnih.gov

Several oncogenes and tumor suppressors regulate the flux of metabolites through the PPP. For instance, the oncogene K-RAS can upregulate the expression of this compound isomerase A (RPIA), an enzyme in the non-oxidative branch of the PPP, to enhance the synthesis of purines and pyrimidines. nih.govaging-us.com This metabolic reprogramming ensures a steady supply of the building blocks required for continuous cell division and tumor growth. karger.comnih.gov

Key Factors in Enhanced Nucleotide Biosynthesis in Cancer

FactorRole in Nucleotide BiosynthesisAssociated Cancers
Upregulation of PPPIncreases production of this compound (R5P), a precursor for nucleotides. karger.comresearchgate.netnih.govVarious cancers
K-RAS OncogeneEnhances purine and pyrimidine synthesis by upregulating RPIA. nih.govaging-us.comPancreatic Ductal Adenocarcinoma aging-us.com
MYC OncogenePromotes the transcription of genes involved in nucleotide synthesis. sigmaaldrich.cnnih.govVarious cancers
p53 Tumor Suppressor (mutant)Promotes nucleotide biosynthesis by upregulating nucleotide metabolism genes. aging-us.comVarious cancers

Cancer cells often experience increased levels of reactive oxygen species (ROS) due to their high metabolic rate and oncogenic signaling. musechem.com While moderate levels of ROS can promote cancer progression, excessive amounts can lead to cellular damage and apoptosis. To survive, cancer cells must develop robust antioxidant defense systems. frontiersin.org The PPP plays a critical role in this by producing NADPH, the primary reducing equivalent used by the glutathione and thioredoxin antioxidant systems to detoxify ROS. princeton.edunih.govfrontiersin.org

The oxidative branch of the PPP is the main source of NADPH. nih.govfrontiersin.org By upregulating this branch, cancer cells can maintain a high ratio of reduced to oxidized glutathione (GSH/GSSG), which is essential for neutralizing ROS and maintaining redox homeostasis. frontiersin.org This enhanced antioxidant capacity allows cancer cells to withstand oxidative stress and evade cell death. karger.com

The metabolic activity of cancer cells significantly influences the tumor microenvironment (TME). The high rate of glucose uptake and glycolysis by tumor cells, often referred to as the Warburg effect, leads to a nutrient-deprived and acidic TME. researchgate.netmdpi.com The upregulation of the PPP contributes to this metabolic reprogramming. mdpi.com By diverting glucose intermediates into the PPP, cancer cells can synthesize biomolecules necessary for growth while also affecting the availability of nutrients for other cells in the TME. mdpi.com

The production of lactate (B86563) as a byproduct of aerobic glycolysis contributes to the acidic nature of the TME, which can promote tumor invasion and suppress the activity of immune cells. mdpi.com Furthermore, the metabolic interplay between cancer cells and other cells within the TME, such as cancer-associated fibroblasts, can support tumor growth and progression. unina.it

Recent research has uncovered functions of this compound isomerase A (RPIA) that extend beyond its enzymatic role in the PPP. nih.govnih.gov In colorectal cancer, RPIA has been shown to enter the nucleus and form a complex with APC and β-catenin. nih.govplos.org This interaction stabilizes β-catenin by preventing its degradation, leading to the activation of its downstream target genes, which promote cell proliferation and tumorigenesis. nih.govplos.org This non-canonical function of RPIA is independent of its enzymatic activity and highlights the multifaceted role of metabolic enzymes in cancer. nih.govplos.org Studies have also implicated RPIA in the tumorigenesis of liver and lung cancer, suggesting it may be a potential therapeutic target. nih.govmdpi.com

Inborn errors of metabolism are rare genetic disorders that result from defects in specific enzymes. Several of these disorders affect the enzymes of the pentose phosphate pathway, leading to altered R5P metabolism. bohrium.comnih.gov

One such disorder is This compound isomerase (RPI) deficiency , an extremely rare condition caused by mutations in the RPIA gene. wikipedia.orgorpha.net This deficiency leads to an inability to efficiently interconvert this compound and ribulose-5-phosphate. medtigo.com A key diagnostic feature is the accumulation of the polyols ribitol and D-arabitol in the brain and other body fluids. nih.govumcutrecht.nl Patients with RPI deficiency typically present with progressive leukoencephalopathy, developmental delay, epilepsy, and ataxia. orpha.netmendelian.co The exact mechanisms by which the accumulation of these polyols leads to the clinical phenotype are still under investigation, though one hypothesis suggests that insufficient this compound may impair RNA synthesis. wikipedia.org

Another inborn error affecting the non-oxidative PPP is Transaldolase (TALDO) deficiency . This disorder is caused by mutations in the TALDO1 gene and results in a block in the interconversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate with erythrose-4-phosphate and fructose-6-phosphate (B1210287). wikipedia.orgwikipedia.org This leads to an accumulation of sedoheptulose-7-phosphate and other polyols like erythritol, D-arabitol, and ribitol. wikipedia.orgwikipedia.org Clinical manifestations of TALDO deficiency often appear in early infancy and include liver cirrhosis, hepatosplenomegaly, and coagulopathy. amsterdamumc.nl The altered metabolic flux in TALDO deficiency can impact nucleotide metabolism and mitochondrial homeostasis. portlandpress.com

Inborn Errors of Metabolism Affecting R5P Metabolism

DisorderAffected EnzymeKey Metabolic FindingPrimary Clinical Manifestations
This compound isomerase (RPI) deficiencyThis compound isomerase A (RPIA) wikipedia.orgorpha.netAccumulation of ribitol and D-arabitol. nih.govumcutrecht.nlProgressive leukoencephalopathy, developmental delay, epilepsy, ataxia. orpha.netmendelian.co
Transaldolase (TALDO) deficiencyTransaldolase (TALDO1) wikipedia.orgwikipedia.orgAccumulation of sedoheptulose-7-phosphate, erythritol, D-arabitol, and ribitol. wikipedia.orgwikipedia.orgLiver cirrhosis, hepatosplenomegaly, coagulopathy. amsterdamumc.nl

Inborn Errors of Metabolism Affecting R5P Metabolism

This compound Isomerase Deficiency (RPID)

This compound isomerase (RPI) deficiency is an exceptionally rare inherited metabolic disorder affecting the pentose phosphate pathway (PPP). matjournals.netnih.govwikipedia.org To date, it is considered one of the rarest known genetic disorders, with only a handful of diagnosed cases worldwide. matjournals.netwikipedia.org The clinical presentation of RPID is primarily characterized by neurological symptoms that manifest in early childhood and can be progressive. matjournals.netmhmedical.com These symptoms include developmental delay, psychomotor impairment, leukoencephalopathy, seizures, nystagmus, optic atrophy, cerebellar ataxia, and spasticity. matjournals.net

Molecular Pathology and Metabolite Accumulation

The deficient activity of RPI disrupts the normal flow of the pentose phosphate pathway, leading to the accumulation of specific metabolites. nih.gov The impaired conversion of ribulose-5-phosphate results in a buildup of pentoses and their phosphorylated forms. nih.gov This, in turn, leads to the increased production and accumulation of the polyols D-arabitol and ribitol in various body fluids, including plasma, urine, and cerebrospinal fluid, as well as notably high concentrations within the brain tissue. matjournals.netnih.govnih.gov The elevated levels of these polyols are a key biochemical hallmark of the disease and are thought to contribute to the neurological pathology, including the observed leukoencephalopathy. nih.govmedtigo.com One hypothesis for the molecular pathology is that the reduced availability of this compound may be insufficient for the synthesis of RNA. wikipedia.orgijarbs.com Another possibility is the direct toxic effects of the accumulated D-ribitol and D-arabitol. wikipedia.org

MetaboliteBody Fluid/TissueConsequence of Accumulation
D-arabitol Brain, Cerebrospinal Fluid, Plasma, UrineContributes to neurological symptoms and leukoencephalopathy. matjournals.netnih.gov
Ribitol Brain, Cerebrospinal Fluid, Plasma, UrineContributes to neurological symptoms and leukoencephalopathy. matjournals.netnih.gov
Pentoses Cerebrospinal Fluid, UrineIndicative of the metabolic block in the pentose phosphate pathway. nih.gov
PRPS1 Superactivity and Purine Overproduction

Phosphoribosyl pyrophosphate synthetase 1 (PRPS1) superactivity is a rare, X-linked genetic disorder characterized by the overproduction of purine nucleotides. orpha.netmedlineplus.gov This overproduction leads to increased levels of uric acid in the blood (hyperuricemia) and urine (hyperuricosuria), which can result in gouty arthritis, kidney stones, and in some cases, neurodevelopmental abnormalities. orpha.netmedlineplus.gov The disorder presents in two forms: a milder form that typically appears in late adolescence or early adulthood, and a more severe form with onset in infancy or early childhood that includes neurological symptoms such as sensorineural hearing loss, hypotonia (weak muscle tone), and ataxia (impaired coordination). medlineplus.govnih.gov

The underlying cause of PRPS1 superactivity is an increase in the activity of the enzyme phosphoribosyl pyrophosphate synthetase 1. orpha.net This enzyme catalyzes the conversion of this compound and ATP into 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov PRPP is a key molecule required for both the de novo and salvage pathways of purine and pyrimidine biosynthesis. nih.govwikipedia.org The superactivity of PRPS1 can arise from two distinct mechanisms. In the more severe form, missense mutations in the PRPS1 gene lead to a structurally altered enzyme with defective allosteric regulation, making it resistant to feedback inhibition. orpha.netmedlineplus.gov In the milder form, the kinetic properties of the enzyme are normal, but its expression is increased due to issues with the transcriptional regulation of the PRPS1 gene. orpha.net In both scenarios, the result is an overproduction of PRPP, which drives the excessive synthesis of purines and, consequently, uric acid. medlineplus.gov

Role in Cellular Senescence and Aging Processes

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. nih.gov The pentose phosphate pathway (PPP), where this compound is a key intermediate, has been implicated in the processes of cellular senescence. ndexbio.org The PPP is upregulated in response to oxidative stress, a known inducer of senescence. ndexbio.org

Recent research has shed light on the direct role of this compound Isomerase A (RPIA) in cellular senescence. Studies have shown that the suppression of RPIA can induce cellular senescence in cancer cells. nih.govmdpi.com The knockdown of RPIA has been observed to increase the levels of reactive oxygen species (ROS), which in turn activates cellular senescence. nih.govmdpi.com This process is also associated with an increase in the levels of p53 and p21, which are key regulatory proteins in the senescence pathway. mdpi.com Interestingly, the age-related decline in the activity of this compound isomerase has been observed in arterial tissue, suggesting a potential link between the enzyme's function and the aging process in certain tissues. nih.govoup.com Furthermore, reduced expression of the RPIA ortholog in C. elegans has been shown to extend lifespan and improve healthspan, indicating an evolutionarily conserved role in aging. mdpi.com

Involvement in Responses to Acute Hypoxia

The pentose phosphate pathway (PPP) plays a crucial role in the cellular response to oxidative stress, which is a common consequence of acute hypoxia. taylorandfrancis.com The PPP is a major source for the production of NADPH, which is essential for maintaining a reduced cellular environment and protecting against damage from reactive oxygen species. taylorandfrancis.com While direct research on the specific role of this compound in acute hypoxia is limited, its position as a central intermediate in the PPP implicates it in these protective mechanisms. The PPP has demonstrated functions in protecting against oxidative stress and in hypoxic conditions. mdpi.com

This compound Metabolizing Enzymes as Therapeutic Targets

The enzymes that metabolize this compound, particularly those in the pentose phosphate pathway, have emerged as promising targets for the development of new therapeutic agents. medtigo.com This is especially true for infectious diseases where the metabolic pathways of the pathogen differ significantly from those of the human host. nih.gov

Targeting RPI in Infectious Diseases (e.g., Trypanosomatids, Mycobacterium tuberculosis)

Infectious agents such as trypanosomatids (which cause diseases like Chagas disease and leishmaniasis) and Mycobacterium tuberculosis (the bacterium that causes tuberculosis) rely on the pentose phosphate pathway for their survival and proliferation. medtigo.comconicet.gov.ar The enzyme this compound Isomerase (RPI) is critical for these pathogens to produce this compound for nucleotide synthesis and to manage oxidative stress. medtigo.comnih.gov

A key advantage for therapeutic targeting is the structural difference between the RPI enzymes found in these pathogens and in humans. researchgate.net Many bacteria and protozoa have a type B RPI (RpiB), whereas humans possess a structurally distinct type A RPI (RpiA). nih.govmdpi.com These structural differences provide a therapeutic window to design inhibitors that selectively target the pathogen's enzyme without affecting the human counterpart. nih.gov

Research Findings on Targeting RPI:

PathogenRPI TypeRationale for TargetingResearch Highlights
Trypanosomatids (Trypanosoma cruzi, Leishmania)Type B (RpiB)Essential for parasite survival, nucleotide synthesis, and protection against oxidative stress. Structurally different from human RpiA. nih.govresearchgate.netIn silico screening has identified potential selective inhibitors for T. cruzi Rpi. researchgate.net Fragment library screening against Leishmania infantum RpiB has validated it as a therapeutic target and identified hit fragments for inhibitor development. nih.govnih.gov
Mycobacterium tuberculosis Type B (RpiB)Essential for the bacterium's survival in the host, particularly in managing oxidative stress. medtigo.com Structural differences with human RpiA offer a basis for selective drug design. mdpi.comresearchgate.netThe structure of M. tuberculosis RpiB has been determined, revealing a novel active site that can be exploited for targeted drug design. nih.gov It is considered a potential drug target for developing new anti-tuberculosis drugs. researchgate.net

Targeting PPP Enzymes in Cancer Therapy

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that supports the rapid growth and survival of cancer cells by providing essential biochemical precursors. musechem.com This pathway is responsible for producing two key products: NADPH, which is vital for antioxidant defense and reductive biosynthesis, and this compound (R5P), the foundational block for nucleotide synthesis. musechem.comnih.gov The heightened reliance of tumor cells on the PPP for proliferation and resilience against oxidative stress makes its enzymes attractive targets for therapeutic intervention. karger.commedtigo.com By inhibiting key enzymes in either the oxidative or non-oxidative branches of the PPP, researchers aim to disrupt cancer cell metabolism, thereby limiting tumor growth and enhancing sensitivity to other treatments. musechem.commedtigo.com

Targeting the Oxidative Phase of the PPP

The oxidative branch of the PPP is the primary site of NADPH production in the cell. The enzymes in this phase are frequently upregulated in various cancers to meet the high demand for NADPH, which protects cancer cells from the elevated levels of reactive oxygen species (ROS) associated with their rapid metabolism and response to chemotherapy. nih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the PPP, G6PD is a primary target for inhibition. researchgate.netnih.gov Its activity is often elevated in numerous cancer types, correlating with tumor progression and resistance to therapy. spandidos-publications.commdpi.com Several small molecules have been identified as G6PD inhibitors. For instance, the natural compound Polydatin has been shown to directly inhibit G6PD, leading to increased ROS, endoplasmic reticulum stress, and apoptosis in cancer cells. karger.comnih.gov Another well-known competitive inhibitor is 6-aminonicotinamide (6-AN), which has demonstrated the ability to sensitize cancer cells to DNA-damaging chemotherapeutics. nih.gov Furthermore, the G6PD inhibitor RRx-001 has been tested in clinical trials and has shown promise as a multifunctional anticancer drug. spandidos-publications.com Inhibition of G6PD can also trigger a form of cell death that activates an anti-tumor immune response, potentially augmenting the efficacy of immunotherapies. nih.gov

6-Phosphogluconate Dehydrogenase (6PGD): This is the second enzyme in the oxidative phase that produces NADPH. 6PGD has been recognized as a key enzyme in the oncogenic process and an effective therapeutic target. mdpi.com The small molecule Physcion has been identified as an inhibitor of 6PGD, leading to reduced proliferation of human lung and breast cancer cells and decreased growth in xenograft tumor models. mdpi.com

Targeting the Non-Oxidative Phase of the PPP

The non-oxidative branch of the PPP is responsible for the interconversion of sugars and the production of R5P for nucleotide synthesis, a process essential for the rapid cell division characteristic of cancer. musechem.com

Transketolase (TKT): TKT is a key enzyme in the non-oxidative PPP, bridging it with glycolysis. zyagnum.com High expression of TKT is associated with a poor prognosis in several cancers, including colorectal cancer (CRC). nih.govnih.gov Inhibition of TKT has been shown to reduce cancer cell viability, proliferation, and migration while inducing apoptosis. nih.govnih.gov The natural compound Oroxylin A has been identified as a novel TKT inhibitor that suppresses hepatocellular carcinoma tumor growth in animal models and patient-derived organoids. researchgate.net Targeting TKT can also sensitize cancer cells to other therapies; for example, inhibiting TKT in hepatocellular carcinoma cells enhanced their sensitivity to the targeted drug Sorafenib. pnas.org

This compound Isomerase A (RPIA): RPIA catalyzes the conversion of ribulose-5-phosphate to the critical product, this compound. mdpi.com This enzyme is significantly overexpressed in several cancers, including colorectal, liver, and lung cancer. mdpi.comnih.govnih.gov Research has shown that suppressing RPIA in lung cancer cells diminishes cellular proliferation and activates apoptosis, autophagy, and cellular senescence by elevating ROS levels. mdpi.comnih.gov Beyond its metabolic role, RPIA has been found to have a noncanonical function where it enters the nucleus and stabilizes β-catenin, a key protein in a major cancer-promoting pathway, further highlighting it as a therapeutic target in colorectal cancer. nih.gov

The following table summarizes key research findings on targeting PPP enzymes for cancer therapy.

Enzyme TargetInhibitor/MethodCancer Type(s)Key Research Finding
Glucose-6-Phosphate Dehydrogenase (G6PD)PolydatinHead and Neck Squamous Cell CarcinomaInhibits G6PD activity, impairs NADPH production, increases ROS, and induces apoptosis. karger.comnih.gov
Glucose-6-Phosphate Dehydrogenase (G6PD)6-Aminonicotinamide (6-AN)Various CancersActs as a competitive inhibitor, blocking NADPH production and sensitizing cancer cells to chemotherapeutics. musechem.comnih.gov
Glucose-6-Phosphate Dehydrogenase (G6PD)AspirinColorectal CancerSuppresses G6PD activity through acetylation, leading to decreased synthesis of NADPH and nucleotides. nih.gov
6-Phosphogluconate Dehydrogenase (6PGD)PhyscionLung and Breast CancerInhibits 6PGD, leading to reduced cancer cell proliferation and dampened lipogenesis. mdpi.com
Transketolase (TKT)Oroxylin AHepatocellular CarcinomaSuppresses TKT activity, leading to reduced tumor growth in mouse models and patient-derived organoids. researchgate.net
Transketolase (TKT)Genetic Knockdown / Pharmacologic InhibitionHepatocellular Carcinoma, Colorectal CancerReduces cell viability and proliferation, induces apoptosis, and sensitizes cancer cells to Sorafenib. nih.govpnas.org
This compound Isomerase A (RPIA)Genetic Knockdown (shRNA)Lung CancerSuppression of RPIA induces ROS production, leading to apoptosis, autophagy, and cellular senescence. mdpi.comnih.gov

Advanced Methodologies for Ribose 5 Phosphate Research

Quantitative Analysis Techniques

Accurate quantification of Ribose-5-phosphate (B1218738) is fundamental to understanding its metabolic roles. Various analytical techniques, each with its own advantages and limitations, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of R5P from complex biological matrices. Due to the polar nature of R5P, reversed-phase HPLC often requires specific approaches to achieve adequate retention and separation from other phosphorylated sugars. Ion-pair chromatography, hydrophilic interaction liquid chromatography (HILIC), and derivatization techniques are commonly utilized.

Key HPLC Methodologies for R5P Analysis:

Column TypeMobile PhaseDetection MethodKey Findings
Ion-pair reversed-phase C18Gradient of acetonitrile (B52724) and an aqueous buffer containing an ion-pairing agent (e.g., tributylamine)Mass Spectrometry (MS)Enables separation of R5P from its isomers and other PPP intermediates.
HILICAcetonitrile/water gradient with an ammonium formate or acetate (B1210297) bufferMSProvides good retention for highly polar compounds like R5P without the need for ion-pairing reagents.
Reversed-phase C18 with pre-column derivatizationGradient elution with a suitable organic solvent and aqueous bufferUV or FluorescenceDerivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) enhances hydrophobicity and allows for sensitive detection.

These HPLC methods, particularly when coupled with mass spectrometry, offer high sensitivity and specificity for the quantification of R5P in various biological samples.

Spectrophotometric Determination

Spectrophotometric assays provide a more accessible method for the quantification of R5P and are often based on enzyme-coupled reactions that lead to a change in absorbance of a specific chromophore. A highly specific and sensitive method involves a three-stage enzymatic conversion nih.gov.

The principle of this assay is as follows:

Phosphopentomutase catalyzes the conversion of this compound to Ribose-1-phosphate (B8699412).

Purine (B94841) nucleoside phosphorylase then utilizes Ribose-1-phosphate and a purine base (e.g., adenine) to produce a nucleoside (e.g., adenosine) and inorganic phosphate (B84403).

Finally, adenosine (B11128) deaminase hydrolyzes adenosine to inosine, a reaction that can be monitored by the increase in absorbance at 265 nm nih.gov.

This multi-enzyme system ensures high specificity for R5P. The rate of change in absorbance is directly proportional to the initial concentration of R5P in the sample.

Typical Components of an Enzymatic Spectrophotometric Assay for R5P:

ComponentFunction
PhosphopentomutaseConverts R5P to R1P
Purine Nucleoside PhosphorylaseConverts R1P to a nucleoside
Adenosine DeaminaseConverts adenosine to inosine
Adenine (B156593)Substrate for purine nucleoside phosphorylase
Buffer (e.g., Tris-HCl)Maintains optimal pH for enzymatic reactions

This method is particularly useful for measuring R5P concentrations in purified systems or in cell extracts where interfering substances can be minimized.

Mass Spectrometry (MS) Based Metabolomics

Mass spectrometry has become an indispensable tool in metabolomics, offering unparalleled sensitivity and selectivity for the analysis of a wide range of metabolites, including R5P. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the robust quantification of R5P and other PPP intermediates in complex biological samples.

Targeted metabolomics using LC-MS/MS is the gold standard for the accurate quantification of R5P and its pathway neighbors. This approach utilizes multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) to detect specific precursor-to-product ion transitions for each target metabolite, providing high specificity and sensitivity.

Challenges in the LC-MS/MS analysis of sugar phosphates include their high polarity and the presence of isomers. To overcome these, various strategies are employed, such as:

Ion-pair chromatography: An ion-pairing agent is added to the mobile phase to enhance the retention of anionic sugar phosphates on a reversed-phase column.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is well-suited for the retention of polar analytes like R5P.

Chemical Derivatization: Modifying the sugar phosphates with a chemical tag can improve their chromatographic properties and ionization efficiency. For instance, reductive amination can be used to tag the reducing end of R5P.

Examples of MRM Transitions for R5P and Related Intermediates:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (R5P)229.097.0 (PO3-) / 79.0 (PO2-)
Ribulose-5-phosphate/Xylulose-5-phosphate229.097.0 (PO3-) / 79.0 (PO2-)
Sedoheptulose-7-phosphate289.097.0 (PO3-) / 79.0 (PO2-)
Erythrose-4-phosphate199.097.0 (PO3-) / 79.0 (PO2-)

The selection of specific transitions and optimization of MS parameters are crucial for achieving accurate and reliable quantification.

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing, coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique to delineate the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). By supplying cells or organisms with a stable isotope-labeled substrate, such as ¹³C-glucose, researchers can track the incorporation of the isotope into downstream metabolites, including R5P.

The pattern of ¹³C labeling in R5P and other PPP intermediates provides quantitative information about the relative activities of different pathways. For example, the metabolism of [1,2-¹³C₂]glucose through the oxidative branch of the PPP results in the loss of the ¹³C label from the C1 position as ¹³CO₂, leading to singly labeled R5P. In contrast, glycolysis retains both labels. By analyzing the mass isotopomer distribution (MID) of key metabolites, the flux through the PPP can be distinguished from that of glycolysis.

This approach has been instrumental in understanding how metabolic pathways are rewired in various physiological and pathological states, such as cancer and immune cell activation.

Enzymatic Assays and Kinetic Characterization

Understanding the kinetics of the enzymes that produce and consume R5P is crucial for a complete picture of its regulation. Enzymatic assays are used to measure the activity of these enzymes and to determine their kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

Key Enzymes in R5P Metabolism and their Assay Principles:

EnzymeReaction CatalyzedAssay Principle
This compound isomerase (RPI) This compound ↔ Ribulose-5-phosphateThe reaction can be monitored by coupling the formation of ribulose-5-phosphate to a subsequent enzymatic reaction that produces a detectable change, or by directly measuring the disappearance of R5P or the appearance of Ru5P using HPLC or MS. A common spectrophotometric assay involves monitoring the change in absorbance at 290 nm due to the formation of the enediol intermediate.
Transketolase (TKT) Xylulose-5-phosphate + this compound ↔ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphateThe activity is often measured using a coupled enzyme assay where the product, glyceraldehyde-3-phosphate, is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm. Fluorometric assays are also available.
Ribose-phosphate diphosphokinase (PRPS) This compound + ATP → Phosphoribosyl pyrophosphate (PRPP) + AMPThe activity can be determined by measuring the rate of PRPP formation using HPLC or by coupling the reaction to other enzymatic assays.

Kinetic Parameters of Key Enzymes in R5P Metabolism:

EnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)
This compound isomerase BCurtobacterium flaccumfaciensD-allulose3204769
TransketolaseBacillus methanolicusThis compound0.43 ± 0.0414.3 ± 0.5
TransketolaseBacillus methanolicusXylulose-5-phosphate0.04 ± 0.0114.3 ± 0.5

The kinetic characterization of these enzymes provides valuable data for the development of metabolic models and for understanding how the flux through the PPP is controlled.

Structural Biology Approaches for Enzyme Characterization (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, have been instrumental in revealing the three-dimensional structures of enzymes involved in R5P metabolism. This atomic-level information is fundamental to understanding their catalytic mechanisms, substrate specificity, and inhibition.

A prime example is the study of this compound isomerase (RpiA), a key enzyme that catalyzes the interconversion of this compound and ribulose-5-phosphate. nih.gov The structure of RpiA from Escherichia coli has been solved to a high resolution, revealing a distinct α/β/(α/β)/β/α fold. nih.gov This structural data has allowed for the identification of key residues in the active site and has suggested that conformational changes are integral to its function. nih.gov

Furthermore, crystallographic studies of RpiA in complex with the inhibitor arabinose-5-phosphate (B10769358) have provided insights into how the enzyme recognizes its substrate in the furanose ring form. nih.gov This detailed structural knowledge facilitates the rational design of specific inhibitors, which can be valuable tools for research and potentially as therapeutic agents. medtigo.com The structural features and catalytic mechanisms of different classes of this compound isomerases, such as RpiA and RpiB, have been extensively compared based on crystallographic data. nih.gov

EnzymeOrganismResolution (Å)PDB ID (Example)Key Structural Feature
This compound isomerase A (RpiA)Escherichia coli1.51O8Bα/β/(α/β)/β/α fold
Xylulose-5-phosphate/fructose-6-phosphate (B1210287) phosphoketolaseBifidobacterium breve>1.72B8ATetragonal space group I422

This table provides examples of enzymes involved in pentose (B10789219) phosphate metabolism that have been characterized by X-ray crystallography.

Genetic and Proteomic Methodologies

Genetic and proteomic approaches are powerful tools for investigating the function and regulation of R5P metabolism within a cellular context. These methods allow researchers to manipulate genes encoding key enzymes and observe the resulting changes in protein expression and metabolic fluxes.

In Escherichia coli, for instance, genetic studies involving the deletion of genes in the pentose phosphate pathway (PPP) have revealed important aspects of R5P metabolism. nih.govasm.org Deletion of the zwf gene, which disrupts the oxidative branch of the PPP, was found to significantly increase the susceptibility of the bacteria to various antibiotics. nih.govasm.org Further mutations in the talA and talB genes, which are part of the non-oxidative branch, enhanced this sensitivity. nih.govasm.org These studies indicate a direct link between elevated intracellular levels of R5P and increased susceptibility to antibiotic-induced killing. nih.govasm.org

Proteomic investigations can complement these genetic studies by analyzing global changes in protein expression in response to alterations in R5P metabolism. For example, proteomic analysis of E. coli strains with modified PPP activity can identify up- or down-regulated proteins, providing a broader understanding of the cellular response. In one study, this compound isomerase A (RPIA) was found to be up-regulated in E. coli cells cultured in a specific system, highlighting the role of the PPP in providing reducing power for anabolic pathways. taylorandfrancis.com

Recent research has also pointed to R5P as a key metabolite linking nucleotide and amino acid metabolism, particularly during the stringent response in E. coli. nih.gov Genetic and proteomic studies are crucial in dissecting the complex regulatory networks, such as the role of the alarmone (p)ppGpp, in coordinating these metabolic pathways through the modulation of enzymes involved in R5P synthesis and utilization. nih.gov

Gene/ProteinOrganismMethodologyKey Finding
zwf, talA, talBEscherichia coliGene DeletionDisruption of R5P biosynthesis pathways increases antibiotic susceptibility. nih.govasm.org
RPIAE. coliProteomicsUp-regulation of RPIA in certain culture conditions to support anabolic processes. taylorandfrancis.com
(p)ppGpp regulatory networkE. coliGenetic & Proteomic AnalysisR5P is a crucial link between nucleotide and amino acid metabolism during the stringent response. nih.gov

This table summarizes key findings from genetic and proteomic studies on this compound metabolism.

Computational Modeling and In Silico Analysis

Computational modeling and in silico analysis have become indispensable for understanding the complex dynamics of metabolic pathways involving R5P. These approaches allow for the simulation of metabolic fluxes and the prediction of the effects of genetic mutations or environmental changes.

In silico pathway analysis can map the involvement of R5P-metabolizing enzymes in various metabolic networks, such as the pentose phosphate pathway, carbon metabolism, and the biosynthesis of amino acids. tandfonline.com Computational studies have been used to investigate the consequences of mutations in the RPIA gene, which can lead to this compound isomerase deficiency. tandfonline.com By employing modeling and docking methods, researchers can predict how specific amino acid substitutions alter the binding of R5P to the enzyme, thereby affecting its function. tandfonline.com

Dynamic modeling of metabolism can also be used to identify potential drug targets. For example, a model of glycolysis and the pentose phosphate pathway in Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, has been developed. ebi.ac.uk Such models can help to understand the metabolic vulnerabilities of the organism and to simulate the effects of inhibiting specific enzymes in the R5P pathway.

Furthermore, computational analyses are used to study the catalytic mechanisms of enzymes in detail. For this compound isomerase, computational methods can help to elucidate the concerted acid-base catalysis mechanism, involving proton transfer steps and the formation of an enediolate intermediate. ebi.ac.uk

Analysis TypeFocusKey Application
Pathway AnalysisMapping of R5P in metabolic networksUnderstanding the interconnectedness of the pentose phosphate pathway with other central metabolic routes. tandfonline.com
Molecular Docking and ModelingImpact of RPIA gene mutationsPredicting how mutations affect the structure and function of the this compound isomerase enzyme. tandfonline.com
Dynamic Metabolic ModelingGlycolysis and PPP in Trypanosoma bruceiIdentifying potential drug targets by simulating metabolic fluxes. ebi.ac.uk
Mechanistic AnalysisCatalytic mechanism of RpiBElucidating the step-by-step chemical reactions in the enzyme's active site. ebi.ac.uk

This table highlights the applications of computational modeling and in silico analysis in this compound research.

Biotechnological and Synthetic Biology Applications of Ribose 5 Phosphate Pathways

Engineering Microorganisms for Value-Added Metabolite Production

Metabolic engineering strategies focused on the pentose (B10789219) phosphate (B84403) pathway, including the manipulation of RPI activity, are instrumental in enhancing the production of high-value metabolites by microorganisms. This involves redirecting carbon flux towards desired products and improving the efficiency of cellular biosynthesis.

Ribose-5-phosphate (B1218738) isomerase (RPI) and its variants, particularly RpiB, have garnered significant attention as biocatalysts for the production of rare sugars. These sugars, often found in limited quantities in nature, possess unique properties and applications in the food, pharmaceutical, and nutraceutical industries. By engineering microorganisms to express specific RPI enzymes or by modifying existing enzymes, researchers can develop cost-effective and sustainable biocatalytic processes for rare sugar synthesis. For instance, RpiB from Ochrobactrum sp. CSL1 has demonstrated the ability to convert L-rhamnose to L-rhamnulose, a transformation previously not reported for RpiB nih.gov. Similarly, RpiB from Curtobacterium flaccumfaciens ZXL1 has been characterized for its potential in D-allose preparation from D-allulose nih.gov. Other RPI enzymes, such as those from Clostridium thermocellum, have also been implicated in D-allose production beilstein-journals.org.

Table 1: this compound Isomerase (RPI) Variants for Rare Sugar Production

Rare SugarEnzyme Source/VariantSubstrateProductReported Yield/ConversionReference
L-RhamnuloseRpiB from Ochrobactrum sp. CSL1 (OsRpiB)L-rhamnoseL-rhamnulose26% conversion (4.5h) nih.gov
D-AlloseRpiB from Curtobacterium flaccumfaciens ZXL1 (CfRpiB)D-alluloseD-allose13% conversion (1h) nih.gov
D-AlloseRpi from Clostridium thermocellumD-psicoseD-alloseNot specified beilstein-journals.org
L-RhamnuloseRpiB from Thermothoga lettingae TMONot specifiedL-rhamnuloseNot specified jmb.or.kr
L-LyxoseRpiB from Streptococcus pneumoniaeNot specifiedL-lyxoseNot specified jmb.or.kr
L-TagatoseRpiB from Streptococcus pneumoniaeNot specifiedL-tagatoseNot specified jmb.or.kr

The pentose phosphate pathway plays a crucial role in providing reducing power (NADPH) and essential carbon precursors for cellular metabolism, including the biosynthesis of biofuels. Engineering microorganisms to enhance flux through the PPP and optimize RPI activity can lead to improved biofuel yields. For instance, in algae-based biofuel systems, enhancing RPI activity can accelerate growth and increase biofuel-producing capacity medtigo.com. Similarly, metabolic engineering of yeast (Saccharomyces cerevisiae) by overexpressing PPP genes, such as transaldolase (TAL1), transketolase (TKL1), this compound ketol-isomerase (RKI1), and D-ribulose-5-phosphate 3-epimerase (RPE1), has been shown to increase ethanol (B145695) production from glucose/xylose mixtures nih.gov. In cyanobacteria, engineering the PPP, including RPI, has led to improved limonene (B3431351) productivity unl.edu. Furthermore, enhancing NADPH generation via PPP enzymes like glucose-6-phosphate dehydrogenase (Zwf) and fructose-1,6-bisphosphatase (GlpX) in E. coli has significantly increased hydrogen yield researchgate.net.

Table 2: Metabolic Engineering of Pentose Phosphate Pathway (PPP) for Biofuel Production

Organism/SystemEngineering Target (including RPI/PPP)Biofuel TypeImprovement/OutcomeReference
AlgaeEnhanced RPI activityBiofuelAccelerated growth, increased biofuel capacity medtigo.com
S. cerevisiaeOverexpression of PPP genes (TAL1, TKL1, RKI1, RPE1)EthanolIncreased ethanol production nih.gov
Synechocystis sp. PCC 6803Overexpression of RPI and RPELimonene2.3-fold improvement in productivity (6.7 mg/L) unl.edu
E. coliCo-overexpression of zwf and glpXHydrogen2.32-fold increase in hydrogen yield researchgate.net

Enzyme Engineering and Biocatalysis

The versatility of RPI makes it an attractive target for enzyme engineering to tailor its properties for specific industrial applications.

Enzyme engineering efforts aim to improve RPI's catalytic efficiency, substrate specificity, and stability under industrial conditions. RpiB variants have been characterized for their potential in producing rare sugars, with studies detailing their optimal reaction conditions and kinetic parameters. For example, recombinant CfRpiB from C. flaccumfaciens ZXL1 exhibits optimal activity at pH 7.0 and 55 °C, with kinetic parameters (Km, kcat, kcat/Km) of 320 mM, 4769 s⁻¹, and 14.9 mM⁻¹ s⁻¹, respectively, for the conversion of D-allulose to D-allose nih.gov. Similarly, OsRpiB from Ochrobactrum sp. CSL1 shows optimal activity at pH 8.0 and 50 °C, with kinetic parameters (Km, kcat, kcat/Km) of 43.47 mM, 129.4 s⁻¹, and 2.98 mM/sec for L-rhamnulose production nih.gov. These studies provide a foundation for protein engineering to further enhance RPI's utility as a biocatalyst.

Table 3: Enzyme Engineering of this compound Isomerase (RPI) for Industrial Applications

Enzyme Variant/SourceTarget ApplicationKey Characteristic/ModificationOptimal ConditionsKinetic Parameters (Km, kcat, kcat/Km)Reference
CfRpiB (C. flaccumfaciens ZXL1)D-Allose ProductionCharacterizedpH 7.0, 55 °CKm: 320 mM, kcat: 4769 s⁻¹, kcat/Km: 14.9 mM⁻¹ s⁻¹ nih.gov
OsRpiB (Ochrobactrum sp. CSL1)L-Rhamnulose ProductionCharacterizedpH 8.0, 50 °CKm: 43.47 mM, kcat: 129.4 s⁻¹, kcat/Km: 2.98 mM/sec nih.gov
RpiB (general)Rare Sugar ProductionBroadened substrate scopeVaries by sourceVaries by source researchgate.netresearchgate.net
RPI (general)BiomanufacturingEnhanced activityVaries by sourceVaries by source medtigo.com

Integration into Engineered Metabolic Pathways for Biosynthesis

This compound is a direct precursor for phosphoribosyl pyrophosphate (PRPP), which is essential for nucleotide and nucleic acid synthesis. Its availability, regulated by RPI, is critical for cellular growth and the biosynthesis of various high-value compounds. Integrating RPI into engineered metabolic pathways allows for the controlled supply of R5P, thereby supporting the production of pharmaceuticals, amino acids, and biopolymers. For example, pathways requiring significant nucleotide synthesis, such as those for producing nucleoside-based drugs, benefit from enhanced RPI activity. Furthermore, the NADPH generated through the PPP, which is influenced by RPI's role in maintaining pathway flux, is vital for the synthesis of biopolymers like polyhydroxyalkanoates (PHAs) medtigo.com.

Agricultural Applications in Plant Growth and Stress Resilience

The pentose phosphate pathway, and by extension RPI, plays a significant role in plant physiology, impacting growth and stress tolerance. The enzyme RPI2, found in chloroplasts, is crucial for maintaining chloroplast structure and photosynthetic capacity mdpi.com. Enhancing RPI activity in plants can lead to improved growth rates and increased resilience to environmental stressors such as drought and high salinity medtigo.com. The PPP's contribution to NADPH production is also vital for plant defense mechanisms against oxidative stress, which is often exacerbated under adverse conditions. By modulating RPI activity, agricultural biotechnology can potentially develop crops with enhanced yields and improved survival rates in challenging environments.

Table 4: Role of this compound Isomerase (RPI) in Plant Physiology and Stress Resilience

Plant Component/GenePrimary Role/FunctionEffect of Modulation (e.g., enhancement)Associated Stress ResilienceReference
Chloroplast (RPI2)Maintaining chloroplast structure & photosynthetic capacityImproved photosynthetic capacityEnhanced adaptation to harsh environments mdpi.com
Plants (general)Enhancing RPI activityImproved growth ratesEnhanced resilience to drought, high salinity medtigo.com

Compound Names:

this compound (R5P)

Ribulose-5-phosphate (Ru5P)

Phosphoribosyl pyrophosphate (PRPP)

Nicotinamide adenine (B156593) dinucleotide phosphate (NADP)

Nicotinamide adenine dinucleotide phosphate hydrogen (NADPH)

D-allose

L-rhamnulose

L-lyxose

L-tagatose

D-allulose

D-psicose

D-glucose

D-xylose

L-rhamnose

Polyhydroxyalkanoates (PHAs)

Fructose-6-phosphate (B1210287) (F6P)

Glyceraldehyde-3-phosphate (G3P)

Erythrose-4-phosphate (E4P)

Sedoheptulose-7-phosphate

Xylulose-5-phosphate

Q & A

Q. What are the primary metabolic roles of ribose-5-phosphate (R5P) in cellular systems, and how do these roles influence experimental design?

R5P is a central metabolite in the pentose phosphate pathway (PPP), serving two critical functions:

  • Nucleotide synthesis : R5P is a precursor for purine and pyrimidine nucleotides, essential for DNA/RNA synthesis .
  • NADPH production : The oxidative PPP generates NADPH, which supports redox homeostasis and biosynthetic pathways . Methodological Consideration: Experimental designs should account for cellular demand by modulating glucose-6-phosphate dehydrogenase (G6PD) activity or using isotopic tracing (e.g., 13C^{13}\text{C}-glucose) to track R5P flux into nucleotide vs. NADPH pools .

Q. How can researchers accurately detect and quantify this compound in biological samples?

R5P quantification requires specialized techniques due to its instability and low abundance:

  • Enzymatic assays : Couple R5P isomerase (RPIA) with spectrophotometric detection of NADPH production .
  • Chromatography : Use HPLC or LC-MS with ion-pairing agents to separate phosphorylated sugars .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics of R5P with enzymes like 6-phosphogluconate dehydrogenase .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound isomerase deficiency (RPID), and how can conflicting biochemical data be resolved in diagnosis?

RPID is caused by mutations in the RPIA gene, disrupting the interconversion of ribulose-5-phosphate (Ru5P) and R5P. Diagnostic challenges include:

  • Biomarkers : Elevated urinary polyols (arabitol, ribitol) and brain fluid metabolites are pathognomonic .
  • Genetic analysis : Whole-exome sequencing identifies RPIA variants, but functional validation (e.g., enzyme activity assays) is critical to confirm pathogenicity .
  • Data contradiction : Discrepancies between genetic findings and metabolic profiles may arise due to tissue-specific PPP activity or compensatory pathways (e.g., transketolase) .

Q. How does this compound contribute to metabolic reprogramming in cancer or pathogens, and what experimental models validate these roles?

  • Cancer : R5P supports nucleotide synthesis in rapidly proliferating cells. Nutrient stress (e.g., low glucose) upregulates non-oxidative PPP enzymes (transketolase, transaldolase) to sustain R5P production .
  • Pathogens : Mycobacterium tuberculosis relies on type B this compound isomerase (RpiB) for survival. Inhibitors like 5-deoxy-5-phosphonomethyl-D-ribonate block RpiB, validated via enzyme kinetics and X-ray crystallography . Methodological Insight: Use CRISPR/Cas9 knockouts (e.g., ΔRpiB mutants) in in vitro infection models to assess virulence attenuation .

Q. What experimental factors influence this compound stability and reactivity in vitro, and how can these be controlled?

  • pH and temperature : R5P undergoes degradation under alkaline conditions or elevated temperatures. Buffered solutions (pH 6–7) and cold storage are recommended .
  • Metal ions : Iron and cysteine accelerate R5P formation from 6-phosphogluconate via redox cycling, requiring chelators (e.g., EDTA) in kinetic studies .
  • Substrate analogs : Phosphomimetic inhibitors (e.g., 5PR, 4PE) resist hydrolysis and are used to probe enzyme mechanisms .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies in PPP flux measurements across different cell types or conditions?

  • Multi-omics integration : Combine metabolomics (R5P levels) with transcriptomics (PPP enzyme expression) and 13C^{13}\text{C}-flux analysis .
  • In silico modeling**: Digital twin systems simulate PPP dynamics under varying nutrient conditions, identifying rate-limiting steps .

Q. What advanced techniques are used to study this compound isomerase (RPIA) kinetics and inhibition?

  • Isothermal Titration Calorimetry (ITC) : Quantify substrate binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .
  • Crystallography : Resolve enzyme-inhibitor complexes (e.g., RpiB with phosphomimetics) to guide structure-based drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.